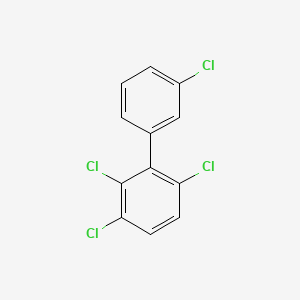

2,3,3',6-Tetrachlorobiphenyl

Descripción general

Descripción

2,3,3’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of synthetic organic compounds with multiple chlorine atoms attached to a biphenyl core. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because of their persistence in the environment and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,3’,6-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,3’,6-Tetrachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The reaction was carried out in large reactors with efficient mixing and temperature control to achieve the desired degree of chlorination .

Análisis De Reacciones Químicas

Hydroxylation via Cytochrome P450 Enzymes

Human and rat cytochrome P450 (CYP) enzymes mediate enantioselective hydroxylation of 2,3,3',6-tetrachlorobiphenyl. Key findings include:

-

Human CYP2B6 : Produces 4'-hydroxy-2,3,3',6-tetrachlorobiphenyl (4'-OH-CB59) as the major metabolite through para-hydroxylation at the 4' position .

-

Rat CYP2B1 : Generates 5-hydroxy-2,3,3',6-tetrachlorobiphenyl (5-OH-CB59) via hydroxylation at the 5 position .

-

Enantioselectivity : (aR)-PCB 59 is preferentially metabolized over (aS)-PCB 59 by both enzymes, with human CYP2B6 showing higher catalytic efficiency .

Table 1: Hydroxylated Metabolites of this compound

| Metabolite | Enzyme Source | Position Hydroxylated | Enantiomeric Preference | Reference |

|---|---|---|---|---|

| 4'-OH-CB59 | Human CYP2B6 | 4' (para) | (aR) | |

| 5-OH-CB59 | Rat CYP2B1 | 5 (meta) | (aR) |

Microbial Reductive Dechlorination

Anaerobic microbial cultures from Baltimore Harbor sediments dechlorinate this compound via ortho and meta pathways:

-

Primary Dechlorination Products :

-

Strict Ortho Dechlorination : Sequential transfers of sediment-free cultures led to exclusive removal of ortho-chlorines (positions 2 and 6) .

Table 2: Dechlorination Pathways in Anaerobic Conditions

| Pathway | Chlorines Removed | Major Products | Lag Time (Days) | Reference |

|---|---|---|---|---|

| Mixed ortho/meta | 6-Cl | 2,3,3'-Trichlorobiphenyl | 30–100 | |

| Strict ortho | 2,6-Cl | 3,3'-Dichlorobiphenyl | <50 |

Environmental Degradation and Byproducts

This compound undergoes photodegradation and oxidation in environmental matrices:

-

Photolytic Dechlorination : UV exposure removes chlorine atoms at para positions, yielding 2,3,3'-trichlorobiphenyl .

-

Oxidation with Ozone : Forms This compound epoxide , a reactive intermediate that further degrades to chlorinated phenols .

Comparative Reactivity with Analogues

The chlorine substitution pattern dictates reaction specificity:

Table 3: Reactivity Comparison with Structural Analogues

Mechanistic Insights

-

CYP450 Binding : Docking studies reveal that (aR)-PCB 59 adopts a stable conformation in CYP2B6’s active site, positioning the 4' carbon near the heme iron for hydroxylation .

-

Dechlorination Kinetics : Ortho-chlorines are preferentially removed due to lower bond dissociation energies compared to meta- or para-chlorines .

Aplicaciones Científicas De Investigación

Environmental Monitoring and Toxicological Studies

1. Reference Compound in Environmental Studies

TCB is commonly used as a reference compound in environmental monitoring due to its well-documented toxicity and persistence in the environment. It serves as a benchmark for assessing the presence of other PCB congeners and their potential health impacts .

2. Toxic Equivalency Factors (TEF)

The concept of toxic equivalency factors has been developed for dioxin-like compounds, including TCB. TEFs provide a means to estimate the toxicity of various PCB congeners relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is considered one of the most toxic compounds in this class . This allows researchers to assess the cumulative risk posed by mixtures of PCBs in environmental samples.

Biochemical Mechanisms and Cellular Effects

1. Interaction with Aryl Hydrocarbon Receptor (AhR)

TCB exerts its effects primarily through interaction with the AhR, a key regulatory protein involved in mediating the biological responses to environmental toxins. Upon binding, TCB activates the AhR pathway, leading to alterations in gene expression related to detoxification processes .

2. Cytochrome P450 Enzyme Interaction

TCB is known to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to oxidative stress and cellular damage due to the formation of reactive metabolites .

Case Study 1: Environmental Impact Assessment

A study conducted by the Danish Environmental Protection Agency evaluated health hazards associated with PCB exposure, including TCB. The findings indicated that TCB contributes significantly to ecological toxicity and poses risks to human health through bioaccumulation in food chains .

Case Study 2: Bioremediation Strategies

Research has utilized TCB as a model compound for studying microbial dechlorination processes. The ability of certain bacteria to degrade TCB offers insights into bioremediation strategies for contaminated sites .

Data Table: Summary of Research Findings on TCB

| Aspect | Details |

|---|---|

| Chemical Class | Polychlorinated Biphenyls |

| Primary Use | Environmental monitoring; toxicological studies |

| Key Mechanism | Aryl Hydrocarbon Receptor activation |

| Health Risks Identified | Liver toxicity; immunosuppression; developmental abnormalities |

| Bioremediation Potential | Microbial degradation capabilities |

Mecanismo De Acción

The mechanism of action of 2,3,3’,6-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor, a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to the receptor, the compound induces the expression of phase I and phase II enzymes, such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotics .

Comparación Con Compuestos Similares

2,3,3’,6-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls, such as 2,3,4,4’-Tetrachlorobiphenyl and 2,3,5,6-Tetrachlorobiphenyl. These compounds share similar chemical properties and environmental persistence but differ in their chlorine substitution patterns, which can influence their toxicity and environmental behavior .

List of Similar Compounds

- 2,3,4,4’-Tetrachlorobiphenyl

- 2,3,5,6-Tetrachlorobiphenyl

- 2,4,4’,5-Tetrachlorobiphenyl

- 2,2’,3,3’,5,5’,6,6’-Octachlorobiphenyl

Actividad Biológica

2,3,3',6-Tetrachlorobiphenyl (TCB) is a member of the polychlorinated biphenyl (PCB) family, which has raised significant concerns due to its environmental persistence and potential health impacts. This article explores the biological activities associated with TCB, focusing on its interactions with biological systems, toxicological effects, and microbial degradation pathways.

- Chemical Formula : C₁₂H₆Cl₄

- CAS Number : 74472-33-6

- Molecular Weight : 287.02 g/mol

Endocrine Disruption

TCB has been studied for its potential endocrine-disrupting properties. Research indicates that TCB can interact with hormone receptors, particularly thyroid hormone receptors, exhibiting activity comparable to that of natural hormones. For instance, in assays measuring thyroid hormone activity, TCB demonstrated approximately 5% of the activity of thyroxine (T4) . This suggests a potential mechanism by which TCB could disrupt normal hormonal functions in exposed organisms.

Cytotoxicity and Genotoxicity

Studies have shown that TCB can induce cytotoxic effects in various cell lines. The compound has been linked to increased oxidative stress and apoptosis in human cell lines, potentially leading to long-term health effects such as carcinogenicity . The release of arachidonic acid from human neutrophil-like HL-60 cells upon exposure to TCB indicates its role in inflammatory responses .

Microbial Dechlorination

One notable aspect of TCB's biological activity is its susceptibility to microbial dechlorination. Research conducted on bacterial cultures from Baltimore Harbor demonstrated that specific bacteria could reductively dechlorinate TCB under anaerobic conditions. This process leads to the formation of less chlorinated biphenyls, such as 2,3,5-CB and 3,5-CB . The efficiency of this microbial degradation process highlights the potential for bioremediation strategies in contaminated environments.

Case Study: Toxicity Assessment in Aquatic Organisms

A series of studies have evaluated the effects of TCB on aquatic life. For example, fish exposed to TCB showed altered lipid metabolism and impaired reproductive functions. In a field investigation involving sediment and fish sampling at contaminated sites, significant levels of TCB were detected alongside other PCB congeners . These findings underscore the ecological risks associated with PCB contamination.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Endocrine Disruption | Exhibits thyroid hormone activity; potential for disrupting hormonal balance. |

| Cytotoxicity | Induces oxidative stress and apoptosis in human cells. |

| Microbial Dechlorination | Subject to bioremediation; reductive dechlorination by specific bacterial strains. |

| Aquatic Toxicity | Alters lipid metabolism and reproductive functions in fish exposed to TCB. |

Propiedades

IUPAC Name |

1,2,4-trichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNAMGYIQPAXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074222 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-33-6 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBK5D49ZMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.